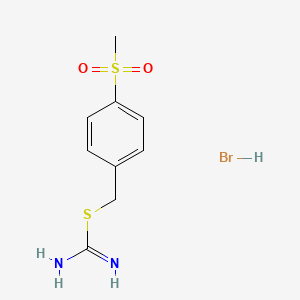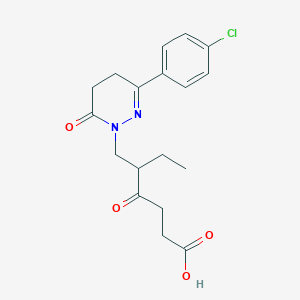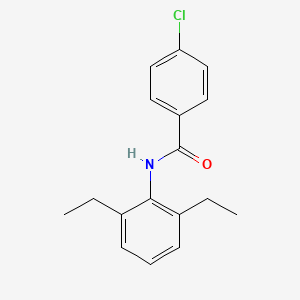
S-(4-Methanesulfonylbenzyl)Isothiourea Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE is a chemical compound with the molecular formula C9H13BrN2O2S2 and a molecular weight of 325.248. It is known for its unique structure, which includes a benzyl group substituted with a methylsulfonyl group and an imidothiocarbamate moiety.
Métodos De Preparación
The synthesis of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE typically involves the reaction of 4-(methylsulfonyl)benzyl bromide with imidothiocarbamate under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Aplicaciones Científicas De Investigación
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE involves its interaction with specific molecular targets. The imidothiocarbamate moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE can be compared with other similar compounds, such as:
- 4-FLUOROBENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE
- 1-(4-(METHYLSULFONYL)BENZYL)HEXAMETHYLENETETRAMINIUM BROMIDE
- 2-(4-CARBAMIMIDOYLSULFANYLMETHYL-BENZYL)-ISOTHIOUREA, DI-HYDROBROMIDE These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Propiedades
Número CAS |
92222-28-1 |
|---|---|
Fórmula molecular |
C9H13BrN2O2S2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
(4-methylsulfonylphenyl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H12N2O2S2.BrH/c1-15(12,13)8-4-2-7(3-5-8)6-14-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
Clave InChI |
VVHFKZOVTLSJRV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)









![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

